2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate
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Overview
Description
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is a complex organic compound with a molecular formula of C28H28N2O6S2. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methoxybenzyl group, and a diethylsulfamoyl benzoate moiety. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate involves multiple steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of the methoxybenzyl group. The final step involves the attachment of the diethylsulfamoyl benzoate moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Scientific Research Applications
2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiazole ring is known to interact with various proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethyl 4-methoxybenzoate
- 2-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}phenyl 3,4,5-trimethoxybenzoate These compounds share the benzothiazole ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C32H31N3O7S2 |
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Molecular Weight |
633.7 g/mol |
IUPAC Name |
[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methyl]amino]phenyl] 4-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C32H31N3O7S2/c1-4-34(5-2)44(39,40)26-20-16-24(17-21-26)32(36)42-29-12-8-7-11-28(29)35(22-23-14-18-25(41-3)19-15-23)31-27-10-6-9-13-30(27)43(37,38)33-31/h6-21H,4-5,22H2,1-3H3 |
InChI Key |
NMSWTZOCGPCMPU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(CC3=CC=C(C=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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